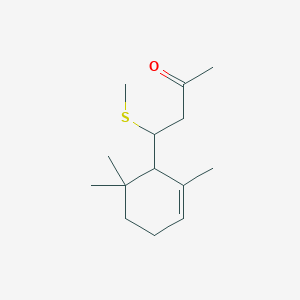
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is an organic compound that features a unique combination of a methylsulfanyl group and a trimethylcyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methylsulfanyl)butan-2-one with 2,6,6-trimethylcyclohex-2-en-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)butan-2-one: Lacks the trimethylcyclohexene moiety, resulting in different chemical and biological properties.
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)butan-2-one:
Uniqueness
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is unique due to the presence of both the methylsulfanyl group and the trimethylcyclohexene moiety
Properties
CAS No. |
90520-01-7 |
|---|---|
Molecular Formula |
C14H24OS |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
4-methylsulfanyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(16-5)9-11(2)15/h7,12-13H,6,8-9H2,1-5H3 |
InChI Key |
RGHAXLGMBPHFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C(CC(=O)C)SC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


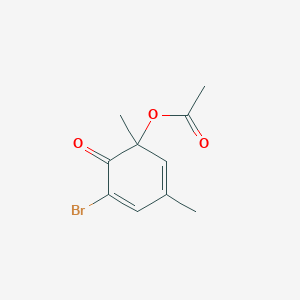
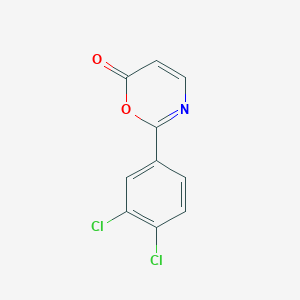
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
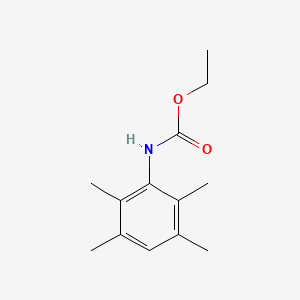
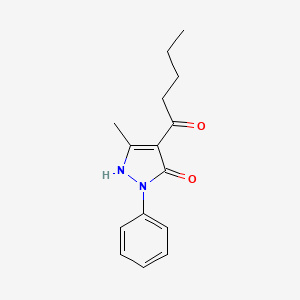
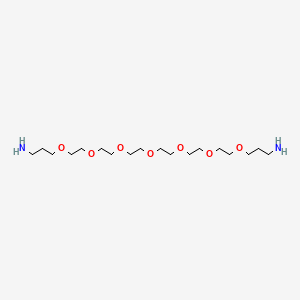

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)


![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
